1,3-Divinyltetramethyldisiloxane

Catalog No.
S1891882
CAS No.
2627-95-4
M.F
C8H18OSi2
M. Wt
186.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Divinyltetramethyldisiloxane

CAS Number

2627-95-4

Product Name

1,3-Divinyltetramethyldisiloxane

IUPAC Name

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane

Molecular Formula

C8H18OSi2

Molecular Weight

186.4 g/mol

InChI

InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3

InChI Key

BITPLIXHRASDQB-UHFFFAOYSA-N

SMILES

C[Si](C)(C=C)O[Si](C)(C)C=C

Canonical SMILES

C[Si](C)(C=C)O[Si](C)(C)C=C
  • Crosslinking Agent

    DVTMS possesses two vinyl groups, which can readily undergo polymerization reactions. This property makes it a valuable crosslinking agent for silicone polymers. By incorporating DVTMS into a polymer chain, researchers can create networks with enhanced mechanical properties like strength and elasticity [].

  • Hydrosilylation Reactions

    The vinyl groups in DVTMS can participate in hydrosilylation reactions with Si-H containing compounds. This reaction scheme allows for the creation of new silicon-based polymers with tailored properties. Researchers are exploring DVTMS for the synthesis of functionalized silicones with specific applications in areas like electronics and medical devices [].

  • Modification of Silica Surfaces

    DVTMS can be used to modify the surface properties of silica particles. The vinyl groups can react with silanol groups present on the silica surface, introducing organic functionalities. This modification can be used to improve compatibility with organic materials, control surface wettability, or create new surface functionalities for specific applications [].

1,3-Divinyltetramethyldisiloxane is a colorless or yellowish transparent liquid with the molecular formula C8H18O2Si2C_8H_{18}O_2Si_2 and a molecular weight of 186.4 g/mol. It is known for its unique structure, comprising two vinyl groups attached to a tetrasiloxane backbone. The compound has a boiling point of approximately 139 °C and a melting point of -99 °C, making it suitable for various applications in the chemical industry. Its physical properties include a density of 0.809 g/mL at 25 °C and a viscosity of 0.9 mm²/s, indicating its fluid nature at room temperature. The compound is moisture-sensitive and insoluble in water, with a flash point of 76 °F, which necessitates careful handling in flammable environments .

DVTMS is a flammable liquid with a low flash point, posing a fire hazard. It can also irritate the skin and eyes upon contact. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling DVTMS.
  • Work in a well-ventilated area.
  • Store the compound in a cool, dry place away from heat and ignition sources.
  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures [].

  • Cross-Coupling Reactions: This compound acts as a potential vinyl donor in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds .
  • Copolymerization: It can undergo copolymerization with aromatic ketones, leading to the formation of complex siloxane-based polymers that exhibit desirable mechanical properties .
  • Ligand Exchange Reactions: As a diolefin ligand, it can participate in ligand exchange reactions with transition metals, forming stable complexes that are useful in catalysis and materials science .

1,3-Divinyltetramethyldisiloxane can be synthesized through several methods:

  • Hydrosilylation: This method involves the reaction of vinyl-containing silanes with hydrosiloxanes in the presence of catalysts such as platinum or rhodium to yield divinyltetramethyldisiloxane .
  • Direct Synthesis from Silanes: Another approach includes the direct reaction of tetramethyldisiloxane with vinyl-containing reagents under controlled conditions to produce the desired compound .

These methods allow for the production of high-purity 1,3-Divinyltetramethyldisiloxane suitable for industrial applications.

The versatility of 1,3-Divinyltetramethyldisiloxane lends itself to various applications:

  • Silicone Rubber Production: It serves as an additive or intermediate in the manufacture of addition silicone rubber and silicone gels .
  • Vinyl Silicone Resins: The compound is utilized in producing vinyl silicone resins and oils, contributing to their mechanical and thermal stability .
  • Catalysis: Its role as a diolefin ligand enables its use in catalysis involving transition metals, particularly in reactions requiring π–π interactions .
  • Thin Film Production: Complexes formed with metals like copper using this compound can serve as precursors for creating thin copper films through thermal disproportionation processes .

Research on interaction studies involving 1,3-Divinyltetramethyldisiloxane primarily focuses on its reactivity with other chemical species rather than biological interactions. The compound's ability to act as a vinyl donor makes it significant in cross-coupling chemistry and polymer synthesis. Further studies are necessary to explore its interactions with various catalysts and substrates to optimize its application in synthetic chemistry.

Several compounds share structural similarities with 1,3-Divinyltetramethyldisiloxane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
1,3-Divinyl-1,1,3,3-tetramethylsiloxaneC8H18O2Si2C_8H_{18}O_2Si_2Similar structure; used in similar applications
VinyltrimethoxysilaneC6H14O3SiC_6H_{14}O_3SiUsed as a coupling agent; more reactive due to methoxy groups
DivinylbenzeneC8H10C_8H_{10}Aromatic compound; used mainly in polymerization reactions
OctamethylcyclotetrasiloxaneC8H24O4Si4C_{8}H_{24}O_{4}Si_{4}Saturated siloxane; less reactive than divinyl compounds

While these compounds share similar siloxane or vinyl functionalities, 1,3-Divinyltetramethyldisiloxane's unique dual vinyl groups enable specific reactivity patterns that are advantageous in silicone chemistry and advanced material synthesis. Its ability to participate effectively in cross-coupling reactions distinguishes it from other siloxanes and vinyl compounds.

Physical Description

Liquid

Boiling Point

39.0 °C

Melting Point

-99.7 °C

UNII

SJ4D71ZQF4

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (86.43%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (13.57%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (18.57%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

68083-19-2
2627-95-4

Wikipedia

1,1,3,3-tetramethyl-1,3-divinyldisiloxane

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Synthetic rubber manufacturing
Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-: ACTIVE
Siloxanes and Silicones, di-Me, vinyl group-terminated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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